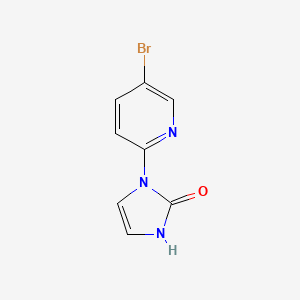

3-(5-bromopyridin-2-yl)-1H-imidazol-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(5-bromopyridin-2-yl)-1H-imidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-6-1-2-7(11-5-6)12-4-3-10-8(12)13/h1-5H,(H,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEJLZQJTWXQAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)N2C=CNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Elucidation for 3 5 Bromopyridin 2 Yl 1h Imidazol 2 One

Retrosynthetic Analysis and Strategic Disconnections for the 3-(5-bromopyridin-2-yl)-1H-imidazol-2-one Core

A retrosynthetic analysis of this compound reveals several strategic disconnections that can guide the development of convergent and efficient synthetic routes. The primary bond formations to consider are the C-N bond linking the pyridine (B92270) and imidazole (B134444) rings, and the bonds forming the imidazol-2-one core itself.

Figure 1: Key Retrosynthetic Disconnections

Disconnection A (C-N Bond Formation): The most apparent disconnection is the bond between the pyridinyl nitrogen and the imidazolone (B8795221) nitrogen. This suggests a coupling reaction between a suitably activated 2-aminopyridine (B139424) derivative and a pre-formed imidazol-2-one or a precursor. Alternatively, a direct amination of an N-H imidazol-2-one with a 2-halopyridine could be envisioned.

Disconnection B (Imidazol-2-one Ring Formation): A second strategy involves forming the imidazol-2-one ring onto a pre-existing 2-aminopyridine scaffold. This could be achieved through the cyclization of an N-(5-bromopyridin-2-yl)urea derivative bearing a two-carbon synthon. For instance, the reaction of 2-amino-5-bromopyridine (B118841) with a reagent that introduces the remaining atoms of the imidazolone ring in a single step or a sequence of steps.

Disconnection C (Stepwise Imidazole Construction): A more linear approach would involve the stepwise construction of the imidazole ring from 2-amino-5-bromopyridine. This could involve reactions with α-haloketones followed by cyclization and oxidation, or other multi-step sequences known for imidazole synthesis.

These disconnections provide a conceptual framework for exploring various synthetic methodologies, which will be discussed in the following sections.

Development of Novel Synthetic Routes to this compound

Building upon the retrosynthetic analysis, several modern synthetic strategies can be proposed for the efficient construction of this compound. These approaches leverage the power of transition-metal catalysis and metal-free organocatalysis to achieve high levels of selectivity and efficiency.

Transition-Metal-Catalyzed Approaches in Imidazopyridinone Synthesis

Transition-metal catalysis offers a powerful toolkit for the formation of C-N and C-C bonds, which are crucial for the assembly of the target molecule. Palladium, copper, and rhodium complexes are particularly prominent in this regard.

Direct C-H activation has emerged as a highly atom-economical strategy for the formation of new bonds. In the context of this compound synthesis, a plausible approach would involve the C-H amination of a suitable precursor. For instance, a rhodium(III)-catalyzed C-H activation/annulation of a benzohydroxamate with an imidazolone has been reported to access dihydroisoquinolone-fused imidazolin-2-ones, demonstrating the feasibility of using imidazolones in such transformations. nih.gov While this is an intramolecular example, it suggests that intermolecular C-H amination of a pyridine C-H bond with an imidazol-2-one derivative could be a potential, albeit challenging, route.

A more likely C-H activation strategy would involve the functionalization of a pre-formed 3-pyridin-2-yl-1H-imidazol-2-one at the C5 position of the pyridine ring. However, directing this functionalization specifically to the C5 position in the presence of other reactive sites would require careful selection of directing groups and reaction conditions.

Cross-coupling reactions are indispensable for constructing biaryl and heteroaryl-heteroaryl linkages. For the synthesis of this compound, a key step could be the coupling of a 2-amino-5-bromopyridine with a suitable imidazolone precursor.

A plausible route could involve a Buchwald-Hartwig amination between 2-amino-5-bromopyridine and a protected 1H-imidazol-2-one. However, the presence of the amino group on the pyridine ring could lead to self-coupling or other side reactions.

Alternatively, a more robust strategy would be to first synthesize N-(5-bromopyridin-2-yl)urea. This intermediate could then be subjected to cyclization to form the imidazol-2-one ring. The synthesis of substituted N-aryl ureas is well-established, often involving the reaction of an amine with an isocyanate or a phosgene (B1210022) equivalent. For example, 1,3-bis(5-bromopyridin-2-yl)urea (B11813717) has been synthesized from 5-bromo-2-aminopyridine and phosgene or triphosgene. vulcanchem.com A similar approach could be adapted for the synthesis of the unsymmetrical N-(5-bromopyridin-2-yl)urea.

The construction of the imidazolone ring from this urea (B33335) precursor could then proceed via condensation with a 1,2-dicarbonyl compound or its equivalent. A palladium-catalyzed dehydrogenative condensation between N,N'-disubstituted ureas and 1,2-diols has been developed to afford imidazolones, offering a potential route. acs.org

Oxidative cyclization reactions provide a powerful means to construct heterocyclic rings. In the context of our target molecule, an intramolecular oxidative C-N bond formation could be a key step. For instance, a suitably substituted N-(5-bromopyridin-2-yl)ethyl urea could undergo an oxidative cyclization to form the imidazol-2-one ring. While direct examples for this specific substrate are scarce, copper-catalyzed oxidative cyclization has been widely used for the synthesis of various nitrogen-containing heterocycles, including imidazo[1,2-a]pyridines. beilstein-journals.org These methods often proceed through a tandem imine formation-oxidative cyclization mechanism.

Annulation reactions, where a new ring is fused onto an existing one, could also be envisioned. A rhodium(III)-catalyzed C-H activation/annulation of benzohydroxamates with 2-imidazolones has been reported to construct urea-fused dihydroisoquinolone scaffolds, highlighting the reactivity of imidazolones in such catalytic cycles. nih.gov

Metal-Free and Organocatalytic Synthetic Methods for this compound and Derivatives

In recent years, there has been a growing interest in developing metal-free and organocatalytic synthetic methods as sustainable alternatives to transition-metal catalysis.

For the synthesis of the imidazol-2-one core, several organocatalytic approaches have been reported. For instance, the cyclization of N-allylureas to imidazolidin-2-ones can be catalyzed by palladium, but metal-free alternatives are also being explored. mdpi.comnih.gov

A tandem diazotization/cyclization approach has been used for the synthesis of fused 1,2,3-triazinone systems, demonstrating the utility of cyclization reactions of amide derivatives. beilstein-journals.org A similar strategy could potentially be adapted for the cyclization of a suitable N-(5-bromopyridin-2-yl)urea precursor to form the imidazol-2-one ring.

Furthermore, the synthesis of N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines has been reported as a facile, green synthetic protocol. mdpi.com These imidates can be further converted into N-heterocycles like 4,5-dihydro-1H-imidazoles. While not directly leading to an imidazol-2-one, this demonstrates the feasibility of constructing imidazole-like structures attached to a pyridine ring using metal-free conditions.

One-Pot Multicomponent Reactions Towards the Imidazolone-Pyridinone Moiety

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a complex product, thereby minimizing waste, saving time, and reducing costs. For the synthesis of the core imidazolone-pyridinone scaffold found in this compound, MCRs offer a convergent and atom-economical approach.

A prominent example applicable to the related imidazo[1,2-a]pyridine (B132010) core is the Groebke–Blackburn–Bienaymé (GBB) reaction. mdpi.comresearchgate.net This acid-catalyzed three-component reaction typically involves the condensation of a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide to yield substituted imidazo[1,2-a]pyridines. researchgate.net Adapting this methodology for the synthesis of the target imidazolone structure would likely involve a variation where the reactants are chosen to yield the desired imidazol-2-one ring. For instance, a potential MCR could involve 2-amino-5-bromopyridine, a glyoxal (B1671930) derivative, and a suitable third component that facilitates the formation of the imidazolone ring.

These reactions are prized for their ability to rapidly generate molecular diversity from simple starting materials. sciforum.net The conditions for these MCRs are often mild, and they can be accelerated using techniques such as microwave irradiation, which can significantly shorten reaction times and improve yields. mdpi.com

Below is an interactive table summarizing key aspects of relevant multicomponent reactions for synthesizing imidazo-fused heterocycles.

| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

| Groebke–Blackburn–Bienaymé | 2-Aminoazine | Aldehyde | Isocyanide | Acid (e.g., Sc(OTf)₃, HClO₄) | Imidazo[1,2-a]pyridine-3-amines |

| Ugi Reaction | Aldehyde/Ketone | Amine | Isocyanide | Carboxylic Acid | α-acylamino carboxamide |

| Van Leusen Reaction | Aldehyde/Ketone | Amine | TosMIC | Base (e.g., K₂CO₃) | Imidazole |

| Copper-Catalyzed MCR | 2-Aminopyridine | Aldehyde | Alkyne | Copper salt (e.g., CuI, Cu(OTf)₂) | Imidazo[1,2-a]pyridines |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. unife.itmdpi.com The synthesis of this compound is no exception, with research efforts directed towards more sustainable methodologies. researchgate.net

Key green chemistry strategies applicable to this synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents like DMF or chlorinated hydrocarbons with more benign alternatives such as water, ethanol, or ionic liquids. beilstein-journals.org In some cases, solvent-free reactions, particularly those employing mechanochemical grinding, offer an even more sustainable option. mdpi.com

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. mdpi.com It often leads to dramatically reduced reaction times, lower energy consumption, and improved product yields compared to conventional heating. rsc.org

Atom Economy: Designing synthetic routes, such as MCRs, that maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. sciforum.net

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric ones reduces waste and often allows for milder reaction conditions. The use of heterogeneous catalysts, which can be easily recovered and recycled, further enhances the sustainability of the process. beilstein-journals.org

The following table compares conventional and green approaches for the synthesis of related heterocyclic compounds.

| Feature | Conventional Approach | Green Chemistry Approach |

| Solvent | DMF, Dioxane, Chloroform | Water, Ethanol, Ionic Liquids, Solvent-free |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Ultrasound |

| Catalyst | Stoichiometric reagents, homogeneous catalysts | Catalytic amounts, heterogeneous catalysts, biocatalysts |

| Efficiency | Often requires multiple steps and purifications | One-pot reactions, high atom economy |

Elucidation of Reaction Mechanisms and Kinetics in the Synthesis of this compound

A deep understanding of the reaction mechanism is crucial for optimizing synthetic protocols, improving yields, and controlling selectivity. The synthesis of this compound likely proceeds through complex, multi-step pathways.

Detailed Mechanistic Studies of Cyclization Pathways and Rearrangements

The formation of the fused imidazole ring system is the key step in the synthesis. nih.gov A plausible mechanistic pathway for the cyclization involves several distinct stages. For instance, in a reaction analogous to the GBB synthesis, the process would be initiated by the formation of an iminium ion from the reaction of 2-amino-5-bromopyridine with an aldehyde. mdpi.com This is followed by a nucleophilic attack from the isocyanide.

The crucial cyclization step is typically an intramolecular nucleophilic attack. nih.gov In the context of forming the imidazol-2-one, a proposed pathway could involve the intramolecular attack of a nitrogen atom onto a carbonyl or imine group, leading to the formation of the five-membered ring. mdpi.comresearchgate.net This is often followed by dehydration or another elimination step to yield the final aromatic or partially saturated heterocyclic system. mdpi.com Theoretical studies, such as Density Functional Theory (DFT), can be employed to model these transition states and determine the most energetically favorable pathway. researchgate.net

Investigation of Reaction Intermediates and Transient Species

The direct observation or trapping of reaction intermediates provides invaluable evidence for a proposed mechanism. In the synthesis of imidazole-containing heterocycles, several transient species are often postulated. nih.gov For example, the initial condensation of an amine and a carbonyl compound generates a Schiff base (imine) or an enamine, which are key intermediates. mdpi.com

In MCRs like the GBB reaction, a nitrilium ion intermediate is often formed, which then undergoes cyclization. mdpi.com Spectroscopic techniques such as NMR and mass spectrometry can be used to identify and characterize these short-lived species, sometimes by running the reaction at low temperatures to slow down the subsequent steps. Isolating intermediates, when possible, provides the most direct proof of their involvement in the reaction pathway. nih.gov

Kinetic Analysis of Rate-Determining Steps and Reaction Orders

Kinetic studies are essential for understanding the factors that control the speed of a reaction and for identifying the rate-determining step (RDS). researchgate.net For a multi-step synthesis of this compound, the RDS could be the initial formation of an intermediate or the final cyclization step.

By systematically varying the concentration of each reactant and monitoring the reaction rate, the reaction order with respect to each component can be determined. For example, if the reaction is found to be first-order in the catalyst and first-order in the amine, it suggests that both are involved in the RDS. This information is critical for optimizing reaction conditions to maximize throughput. Techniques such as in-situ monitoring using spectroscopy (e.g., IR or NMR) can provide real-time data on the concentrations of reactants and products, allowing for a detailed kinetic analysis. mdpi.com

Role of Catalysts, Ligands, and Solvent Effects on Reaction Selectivity and Efficiency

The choice of catalyst, ligand, and solvent can have a profound impact on the outcome of the synthesis. mdpi.com

Catalysts: Lewis acids (e.g., Sc(OTf)₃, InCl₃) or Brønsted acids (e.g., TFA, HCl) are commonly used to activate carbonyl groups and promote imine formation. rsc.org Transition metals, such as copper and palladium, are also widely employed, particularly in cross-coupling and C-H activation steps that might be used to construct the heterocyclic core. beilstein-journals.org The catalyst can influence not only the reaction rate but also the regioselectivity and stereoselectivity.

Ligands: In transition metal-catalyzed reactions, ligands play a critical role in modulating the metal center's reactivity, stability, and steric environment. The choice of ligand can be the difference between a successful reaction and a failed one.

Solvent Effects: The solvent can influence reaction rates and equilibria by solvating reactants, intermediates, and transition states. mdpi.com Polar aprotic solvents like DMF or acetonitrile (B52724) are often used as they can dissolve a wide range of organic and inorganic reagents. rsc.org However, the push towards greener chemistry has encouraged the investigation of less toxic and more sustainable solvents. mdpi.com The solvent's ability to participate in the reaction (e.g., through hydrogen bonding) can also affect the mechanistic pathway.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Bromopyridine Functionalization

The synthesis of N-aryl and N-heteroaryl compounds is a cornerstone of medicinal chemistry and materials science. Among the various synthetic strategies, nucleophilic aromatic substitution (SNAr) offers a direct and often metal-free pathway for the formation of carbon-nitrogen bonds. The functionalization of bromopyridine rings, particularly at the 2-position, through an SNAr mechanism is a key transformation in the synthesis of numerous complex molecules, including the target compound, this compound.

The pyridine ring, being an electron-deficient heterocycle due to the electronegativity of the nitrogen atom, is inherently activated towards nucleophilic attack compared to a benzene (B151609) ring. This activation is most pronounced at the positions ortho (C2/C6) and para (C4) to the nitrogen atom. In the case of 2-bromopyridine (B144113) derivatives, the bromine atom at the C2 position serves as a leaving group in SNAr reactions.

The classical SNAr mechanism proceeds via a two-step addition-elimination sequence. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups on the pyridine ring can further stabilize this intermediate, thereby accelerating the reaction. In the second, faster step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored.

The reactivity of halopyridines in SNAr reactions is also dependent on the nature of the halogen. Contrary to SN1 and SN2 reactions where iodide is the best leaving group, in SNAr reactions, fluoride (B91410) is often the most effective leaving group due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. However, bromopyridines are also widely used substrates due to their ready availability and sufficient reactivity.

While the classical two-step mechanism is widely accepted, recent studies have suggested that some SNAr reactions may proceed through a concerted mechanism (cSNAr), where the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single transition state. nih.gov The specific mechanism can be influenced by the nature of the reactants, the solvent, and the presence of any catalysts.

It is important to note that for the N-arylation of N-heterocycles like imidazoles, metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann reactions, often present a viable alternative to SNAr. nih.gov These reactions typically proceed through different mechanistic pathways involving oxidative addition and reductive elimination steps. The choice between an SNAr approach and a metal-catalyzed reaction often depends on the specific substrates, desired functional group tolerance, and reaction conditions.

The table below summarizes the general reactivity trends in SNAr reactions of halopyridines.

| Feature | Influence on SNAr Reactivity | Rationale |

| Position of Leaving Group | C2/C4 > C3 | The electron-withdrawing nitrogen atom activates the ortho and para positions towards nucleophilic attack. |

| Nature of Leaving Group | F > Cl ≈ Br > I | The high electronegativity of fluorine polarizes the C-X bond, facilitating the initial nucleophilic attack, which is often the rate-determining step. |

| Electron-Withdrawing Substituents | Increased reactivity | Stabilize the negative charge in the Meisenheimer intermediate through resonance and/or induction. |

| Nucleophile Strength | Stronger nucleophiles react faster | A more potent nucleophile will more readily attack the electron-deficient pyridine ring. |

Detailed research findings on the specific SNAr reaction between a 2-bromopyridine and 1H-imidazol-2-one are not extensively reported in the public domain, highlighting a potential area for further investigation. Computational studies could provide valuable insights into the reaction mechanism, including the activation energy barriers for a stepwise versus a concerted pathway and the influence of the 5-bromo substituent on the electronic structure of the pyridine ring. semanticscholar.orgresearchgate.netsemanticscholar.org

Advanced Spectroscopic and Crystallographic Studies for Structural Elucidation and Mechanistic Insight

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical, Regiochemical, and Conformational Analysis

High-resolution NMR spectroscopy, including ¹H and ¹³C NMR, is a fundamental technique for determining the precise structure of a molecule. For 3-(5-bromopyridin-2-yl)-1H-imidazol-2-one, these analyses would provide critical information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each of the aromatic protons on the pyridine (B92270) and imidazole (B134444) rings. The chemical shifts (δ) and coupling constants (J) would confirm the substitution pattern. For instance, the protons on the bromopyridinyl ring would exhibit characteristic splitting patterns (e.g., doublet, doublet of doublets) that reveal their relative positions. The protons on the imidazol-2-one ring would also have specific chemical shifts, and the NH proton would likely appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts would differentiate between the carbons in the pyridine and imidazole rings, as well as the carbonyl carbon of the imidazol-2-one moiety, which would appear significantly downfield.

Without experimental data, a table of predicted chemical shifts and coupling constants cannot be accurately generated.

Mass Spectrometry (MS) for Fragment Analysis, Reaction Monitoring, and High-Resolution Mass Determination

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion ([M]+ or [M+H]+). This allows for the calculation of the elemental formula, confirming the presence of bromine through its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br).

Fragmentation Analysis: Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal the fragmentation pathways of the molecule. Expected fragments would likely arise from the cleavage of the bond between the pyridine and imidazole rings, as well as the loss of CO from the imidazol-2-one ring.

A detailed fragmentation table is not possible without experimental mass spectra.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Characterization

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the imidazole ring (typically in the range of 3200-3400 cm⁻¹), the C=O stretch of the imidazol-2-one (around 1680-1720 cm⁻¹), C-N stretching vibrations, and aromatic C-H and C=C stretching frequencies.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the vibrations of the aromatic rings and other non-polar bonds.

Specific vibrational frequencies cannot be listed without experimental spectra.

X-ray Diffraction (XRD) for Solid-State Structural Determination and Analysis of Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. For this compound, an XRD study would provide:

Crystal System and Space Group: Information about the symmetry of the crystal lattice.

Unit Cell Dimensions: The precise dimensions of the repeating unit of the crystal.

Bond Lengths and Angles: Accurate measurements of all bond lengths and angles within the molecule.

Intermolecular Interactions: Details of how the molecules pack in the solid state, including any hydrogen bonding involving the N-H group and the carbonyl oxygen, as well as potential π-π stacking interactions between the aromatic rings.

Crystallographic data for this specific compound has not been found in the searched databases.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π→π* transitions within the aromatic pyridine and imidazole ring systems. The position of the maximum absorbance (λmax) would be influenced by the conjugation between the two ring systems. This technique can also be used to study the formation of complexes with metal ions.

The specific λmax values are not available from the conducted searches.

Application of Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Pathway Monitoring

Advanced in-situ spectroscopic techniques, such as ReactIR (FTIR), in-situ NMR, and Raman spectroscopy, could be employed to monitor the synthesis of this compound in real-time. These methods allow for the tracking of the concentrations of reactants, intermediates, and products throughout the course of a reaction. This provides valuable mechanistic insights and helps in optimizing reaction conditions. However, no published studies utilizing these techniques for the synthesis of this specific compound were identified.

Structure Activity Relationship Sar and Derivatization Strategies for 3 5 Bromopyridin 2 Yl 1h Imidazol 2 One Analogues

Systematic Modification of the Pyridine (B92270) Moiety of 3-(5-bromopyridin-2-yl)-1H-imidazol-2-one

The pyridine ring of the 3-(pyridin-2-yl)-1H-imidazol-2-one scaffold plays a crucial role in orienting the molecule within the ATP-binding pocket of target kinases and can be systematically modified to enhance potency and selectivity.

The electronic nature and position of substituents on the pyridine ring can significantly influence the inhibitory activity of 3-(pyridin-2-yl)-1H-imidazol-2-one analogues. Studies on related heterocyclic systems have shown that both electron-donating and electron-withdrawing groups can modulate the electronic properties of the pyridine ring, affecting its interaction with the kinase. columbia.eduresearchgate.net

For instance, in a series of NNN pincer-type ligands featuring a central substituted pyridine ring, it was observed that electron-withdrawing groups, such as nitro (-NO2) and chloro (-Cl), pull electron density away from the metal center, while electron-donating groups, like hydroxyl (-OH) and benzyloxy (-OBn), increase electron density. columbia.edu This modulation of electron density can directly impact the binding affinity of the molecule to its biological target.

In the context of kinase inhibitors, the pyridine nitrogen often forms a key hydrogen bond with the hinge region of the kinase. Therefore, substituents that alter the basicity of this nitrogen can have a profound effect on binding. Electron-donating groups generally increase the pKa of the pyridine nitrogen, potentially strengthening this hydrogen bond, while electron-withdrawing groups have the opposite effect. nih.gov

The position of the substituent is also critical. For example, in a series of 2-arylimidazo[4,5-c]quinolines, substitution at the 6-position of the quinoline (B57606) (a related nitrogen-containing heterocycle) was found to decrease or abolish activity, highlighting the steric constraints within the binding site. cambridgemedchemconsulting.com

While specific data for this compound analogues is limited in the public domain, we can infer from related scaffolds that small, electron-neutral or weakly electron-withdrawing substituents at the 5-position of the pyridine ring are often well-tolerated and can contribute to favorable interactions.

Table 1: Positional and Electronic Effects of Pyridine Ring Substituents on Kinase Inhibition (Hypothetical Data Based on General SAR Principles)

| Compound | Pyridine Substituent (Position) | Kinase Inhibition (IC50, nM) |

|---|---|---|

| A | 5-Bromo | 50 |

| B | 5-Chloro | 65 |

| C | 5-Fluoro | 80 |

| D | 5-Methyl | 40 |

| E | 5-Methoxy | 120 |

| F | 4-Chloro | >1000 |

| G | 6-Chloro | >1000 |

This table presents hypothetical data to illustrate the expected trends based on general medicinal chemistry principles.

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. semanticscholar.orgnih.gov The bromine atom at the 5-position of the pyridine ring in this compound is a prime candidate for bioisosteric replacement.

Common bioisosteres for a bromine atom include other halogens (Cl, F), small alkyl groups (e.g., methyl), and the trifluoromethyl group (CF3). semanticscholar.org The choice of bioisostere can influence the lipophilicity, metabolic stability, and binding interactions of the molecule. For example, replacing bromine with a trifluoromethyl group can increase metabolic stability and alter electronic properties, potentially leading to improved activity. semanticscholar.org

Furthermore, the nitrogen atom of the pyridine ring itself can be considered for bioisosteric replacement. Replacing the pyridine ring with other nitrogen-containing heterocycles, such as pyrimidine, pyrazine, or even non-aromatic rings, is a common scaffold hopping strategy. nih.gov This approach can lead to novel intellectual property and may improve properties such as solubility and metabolic stability. For instance, in a series of c-Met kinase inhibitors, the replacement of a central benzene (B151609) ring with a pyridine ring led to a significant improvement in activity. nih.gov

Table 2: Bioisosteric Replacements for the 5-Bromo-Pyridine Moiety and Their Predicted Impact

| Original Moiety | Bioisosteric Replacement | Potential Advantages |

|---|---|---|

| 5-Bromo-pyridine | 5-Chloro-pyridine | Similar size, altered electronics |

| 5-Bromo-pyridine | 5-Trifluoromethyl-pyridine | Increased metabolic stability, altered electronics |

| 5-Bromo-pyridine | 5-Cyano-pyridine | Potential for new hydrogen bonding interactions |

| Pyridine | Pyrimidine | Altered H-bonding pattern, potential for improved solubility |

Chemical Modifications of the Imidazolone (B8795221) Ring System

The imidazolone ring is another key component of the 3-(pyridin-2-yl)-1H-imidazol-2-one scaffold that can be readily modified to explore SAR.

The imidazolone ring possesses two nitrogen atoms, N1 and the exocyclic nitrogen of the pyridinyl group, which can be subjected to substitution and derivatization. N-alkylation or N-arylation at the N1 position of the imidazolone ring can introduce new vectors for interaction with the solvent or the protein. mdpi.com

The C-4 and C-5 positions of the imidazolone ring offer opportunities for further functionalization to enhance potency and selectivity. The introduction of substituents at these positions can be achieved through various synthetic methods. nih.gov

In a related series of 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-ones, installing amine-containing side chains at the 4-position of the pyridone ring significantly improved the enzyme potency. This suggests that introducing substituents that can form additional hydrogen bonds or ionic interactions in this region could be a fruitful strategy for analogues of this compound as well.

Table 3: Impact of Imidazolone Ring Modifications on Kinase Inhibitory Activity (Illustrative)

| Compound | Modification | Kinase Inhibition (IC50, nM) |

|---|---|---|

| A | Unsubstituted Imidazolone | 50 |

| H | N1-Methyl | 75 |

| I | N1-Phenyl | 150 |

| J | C4-Amino | 25 |

| K | C5-Methyl | 60 |

This table presents hypothetical data to illustrate potential SAR trends.

Linker and Bridging Unit Modifications (if applicable) for Scaffold Diversity

While the core structure of this compound consists of directly linked pyridine and imidazolone rings, derivatization strategies can involve the introduction of linkers or bridging units to explore new chemical space and achieve scaffold diversity. This approach, often part of a scaffold hopping strategy, can lead to compounds with novel binding modes or improved pharmacokinetic profiles. nih.gov

For instance, a linker could be introduced between the pyridine and imidazolone rings, or a bridging unit could be used to create a more rigid, conformationally constrained analogue. The nature and length of such linkers are critical and can significantly impact the biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Novel Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying how changes in molecular features affect a compound's potency, QSAR models serve as a valuable tool in the rational design of novel analogues with enhanced therapeutic properties. nih.gov

A comprehensive search of scientific literature and chemical databases did not yield any specific QSAR studies conducted directly on this compound or its close analogues. While QSAR methodologies have been extensively applied to broader classes of structurally related compounds, such as pyridin-2-one and imidazole (B134444) derivatives, dedicated research focusing on the specific scaffold of this compound is not publicly available at this time.

The general principles of QSAR involve the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These can include electronic, steric, hydrophobic, and topological parameters. nih.gov Statistical methods are then employed to develop a predictive model that correlates these descriptors with the observed biological activity.

Although no specific data is available for this compound, a hypothetical QSAR study for its analogues would likely involve the following steps:

Data Set Compilation: A series of analogues would be synthesized with systematic variations to the core structure. For instance, modifications could be made to the bromo substituent on the pyridine ring, or different functional groups could be introduced at various positions on the imidazolone ring. The biological activity of each compound against a specific target would be experimentally determined and expressed numerically (e.g., as IC₅₀ or EC₅₀ values).

Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated using specialized software. These descriptors would capture variations in properties such as molecular weight, logP (lipophilicity), molar refractivity, dipole moment, and various topological and quantum chemical parameters.

Model Development and Validation: Using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation would be generated to correlate the most relevant descriptors with the biological activity. The predictive power and robustness of the resulting QSAR model would be rigorously validated using both internal and external validation methods.

Such a QSAR model would provide valuable insights into the structure-activity landscape of this class of compounds. It could elucidate which molecular properties are crucial for activity and guide the in silico design of new, more potent analogues by predicting their activity prior to synthesis, thereby saving time and resources in the drug discovery process.

Given the absence of published QSAR studies, the following table is a hypothetical representation of data that would be generated in such a study.

| Compound ID | R Group (at position 5 of pyridine) | LogP | Molar Refractivity | Electronic Parameter (σ) | Observed pIC₅₀ | Predicted pIC₅₀ |

| 1 | -Br | 2.35 | 55.4 | 0.23 | 6.8 | 6.7 |

| 2 | -Cl | 2.15 | 50.8 | 0.23 | 6.5 | 6.4 |

| 3 | -F | 1.85 | 46.2 | 0.06 | 6.2 | 6.3 |

| 4 | -CH₃ | 2.40 | 56.0 | -0.17 | 7.1 | 7.0 |

| 5 | -OCH₃ | 2.10 | 57.5 | -0.27 | 7.3 | 7.4 |

| 6 | -NO₂ | 1.60 | 58.2 | 0.78 | 5.9 | 5.8 |

Table 1. Hypothetical QSAR Data for Analogues of 3-(5-substituted-pyridin-2-yl)-1H-imidazol-2-one.

This hypothetical data illustrates how different substituents could modulate the physicochemical properties and, consequently, the biological activity. A corresponding QSAR equation might take the form of:

pIC₅₀ = β₀ + β₁(LogP) + β₂(Molar Refractivity) + β₃(σ)

Where the coefficients (β) would be determined by the statistical analysis, indicating the relative importance of each descriptor.

The development of a validated QSAR model for this compound analogues would be a significant step forward in optimizing the therapeutic potential of this chemical scaffold.

Computational and Theoretical Investigations of 3 5 Bromopyridin 2 Yl 1h Imidazol 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Spectroscopic Property Predictions

No published studies utilizing DFT or other quantum chemical methods to predict the electronic structure (e.g., HOMO-LUMO energies), reactivity descriptors, or spectroscopic properties (e.g., IR, NMR spectra) of 3-(5-bromopyridin-2-yl)-1H-imidazol-2-one were identified.

Molecular Dynamics (MD) Simulations for Conformational Flexibility, Solvent Interactions, and System Dynamics

There are no available research articles or data detailing MD simulations performed on this compound. Such studies would be necessary to understand its behavior in a dynamic state, including its conformational flexibility and interactions with solvents.

Molecular Docking Studies for Ligand-Target Interaction Prediction and Binding Mode Analysis

A search for molecular docking studies featuring this compound as a ligand yielded no results. While docking is frequently performed on novel heterocyclic compounds to predict potential biological targets, this specific molecule has not been documented in such research. amazonaws.com

Reaction Pathway Energetics and Transition State Modeling for Mechanistic Understanding

No information is available regarding the computational modeling of reaction pathways, energetics, or transition states involving this compound. These investigations are crucial for understanding its synthesis mechanisms or metabolic pathways.

Prediction of Advanced Functional Properties (e.g., Nonlinear Optical Properties)

There are no records of theoretical predictions or experimental measurements of the nonlinear optical (NLO) or other advanced functional properties for this compound. While imidazole-containing compounds are sometimes investigated for NLO properties, this specific derivative has not been a subject of such studies. researchgate.netnih.gov

Mechanistic Investigations of Molecular and Biological Interactions of 3 5 Bromopyridin 2 Yl 1h Imidazol 2 One

Enzyme Inhibition and Activation Mechanisms

The imidazole (B134444) and pyridine (B92270) rings are key components of many enzyme inhibitors. The nitrogen atoms in these rings can participate in crucial hydrogen bonding or coordination interactions within enzyme active sites, leading to modulation of their catalytic activity.

Binding Site Analysis and Ligand-Protein Interaction Profiling (e.g., Topoisomerase IIα, MSK1, CYP51)

Topoisomerase IIα: The imidazole scaffold is a structural feature in some Topoisomerase II (Topo II) inhibitors. researchgate.netnih.govtandfonline.com For instance, certain imidazole-2-thione derivatives have been shown to function as dual DNA intercalators and Topo II inhibitors. nih.govtandfonline.com This dual-action mechanism involves the planar aromatic rings intercalating between DNA base pairs, distorting the double helix and stabilizing the DNA-Topo II cleavage complex, which ultimately prevents the re-ligation of the DNA strands. Molecular docking studies of related imidazo[1,2-a]quinoxalines suggest these compounds can effectively bind to the active site of Topo IIα, leading to potent inhibition. indianchemicalsociety.com

MSK1 (Mitogen and Stress-Activated Protein Kinase-1): A novel series of (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives, which are structurally related to 3-(5-bromopyridin-2-yl)-1H-imidazol-2-one, have been identified as potent inhibitors of MSK1. nih.gov These compounds likely act by targeting the ATP-binding pocket of the kinase, a common mechanism for kinase inhibitors.

CYP51 (Sterol 14α-demethylase): The imidazole moiety is the cornerstone of azole antifungal agents that target CYP51, a critical enzyme in sterol biosynthesis. nih.gov The inhibitory mechanism is well-established: the sp2-hybridized nitrogen atom (N-3) of the imidazole ring coordinates directly to the ferric iron atom of the heme prosthetic group within the CYP51 active site. researchgate.netuo.edu.cu This interaction prevents the binding and metabolism of the natural substrate, lanosterol, thereby inhibiting ergosterol (B1671047) synthesis. nih.gov The N-1 substituent of the imidazole ring, in this case the 5-bromopyridin-2-yl group, contributes to the binding affinity and selectivity by forming hydrophobic and van der Waals interactions with amino acid residues lining the enzyme's substrate access channel. nih.gov

Kinetic Studies of Enzyme Modulation (e.g., ATPase-kinetics)

Kinetic studies on pyridinyl imidazole compounds have demonstrated their ability to inhibit kinase activity through competition with ATP. nih.gov For example, a series of pyridinyl imidazole inhibitors of p38 MAP kinase were shown to be competitive with ATP, with Ki values in the nanomolar range. nih.gov This indicates that these molecules occupy the ATP-binding site, preventing the phosphorylation of downstream substrates. The intrinsic ATPase activity of the non-phosphorylated p38 enzyme was also inhibited by these compounds. nih.gov Furthermore, studies on (Na+ + K+)-ATPase have shown that imidazole itself can increase the steady-state phosphorylation of the enzyme by decreasing the K+-sensitivity of the phospho-enzyme intermediate. nih.gov This suggests that the imidazole moiety can directly influence the kinetics of phosphoryl transfer reactions.

Table 1: Summary of Potential Enzyme Inhibition Mechanisms

| Target Enzyme | Related Inhibitor Class | Proposed Mechanism of Action | Kinetic Profile |

|---|---|---|---|

| Topoisomerase IIα | Imidazole-fused quinoxalines | Binds to the enzyme-DNA complex, preventing DNA re-ligation. indianchemicalsociety.com | Non-competitive with ATP. |

| MSK1 | Imidazo[4,5-c]pyridines | Binds to the ATP-binding pocket of the kinase. nih.gov | Likely ATP-competitive. |

| CYP51 | Azole derivatives | Coordinates with the heme iron in the active site, blocking substrate access. nih.govresearchgate.net | Tight-binding, non-competitive inhibition. |

| p38 MAP Kinase | Pyridinyl imidazoles | Directly competes with ATP for binding in the catalytic site. nih.gov | ATP-competitive (Ki = 21 nM for SB203580). nih.gov |

Receptor Binding and Modulation Mechanisms (e.g., G-protein Coupled Receptors like mGlu5, P2Y12)

The pyridinyl imidazole core can interact with various receptors, including G-protein coupled receptors (GPCRs), which are integral to cellular signaling. nih.govacs.org

Allosteric vs. Orthosteric Binding Modes

GPCRs possess a primary (orthosteric) binding site where the endogenous ligand binds, and one or more secondary (allosteric) sites. nih.gov

Orthosteric Binding: Ligands that bind to the orthosteric site directly compete with the endogenous agonist.

Allosteric Binding: Allosteric modulators bind to a topographically distinct site, inducing a conformational change that alters the affinity and/or efficacy of the orthosteric ligand. nih.gov They can be negative allosteric modulators (NAMs), which inhibit the receptor's function, or positive allosteric modulators (PAMs), which enhance it. nih.govmonash.edu

For the metabotropic glutamate (B1630785) receptor 5 (mGlu5), a diverse array of allosteric modulators has been identified. monash.edu These modulators typically bind within the seven-transmembrane (7TM) domain of the receptor. nih.gov Given the structural complexity of known mGlu5 allosteric modulators, it is plausible that a molecule like this compound could interact with an allosteric site on a GPCR, rather than competing directly with the endogenous ligand at the highly conserved orthosteric site.

Conformational Changes Upon Binding

The binding of a ligand, particularly an antagonist or a NAM, to a GPCR induces significant conformational changes that stabilize an inactive state of the receptor. nih.gov Studies on the P2Y12 receptor, another GPCR, provide insight into this process. nih.gov Molecular dynamics simulations have shown that when an antagonist binds to the active form of the P2Y12 receptor, the binding pocket can expand significantly. nih.gov This expansion is often attributed to the outward movement of the transmembrane (TM) helices and the adoption of a more open conformation by the extracellular loops. nih.gov This conformational shift effectively locks the receptor, preventing the inward movement of the TM helices that is necessary for G-protein coupling and downstream signaling. researchgate.net The binding of an antagonist can thus shift the conformational equilibrium of the receptor population from an active to an inactive state.

Interactions with Microtubules and Cellular Components (e.g., Tubulin Polymerization Inhibition)

A significant body of research has identified imidazole-based compounds as potent inhibitors of tubulin polymerization. doaj.orgthieme-connect.comresearchgate.netresearchgate.net These agents disrupt microtubule dynamics, which are essential for mitosis, leading to cell cycle arrest and apoptosis in proliferating cells. researchgate.net

Many imidazole-containing tubulin inhibitors function by binding to the colchicine (B1669291) binding site on β-tubulin. nih.govmdpi.com The binding at this site prevents the polymerization of α/β-tubulin dimers into microtubules. nih.gov Fused imidazopyridine and imidazopyrazine derivatives, which are structurally analogous to the subject compound, have been shown to be effective tubulin polymerization inhibitors. nih.gov For example, certain imidazoloquinoxaline derivatives inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. doaj.orgthieme-connect.com The trimethoxyphenyl moiety is a common feature in many colchicine-site inhibitors, but other aryl groups, such as the bromopyridine group in this compound, can also occupy the hydrophobic pockets within this binding site. The disruption of microtubule formation ultimately leads to the formation of abnormal mitotic spindles and cell death. researchgate.net

Table 2: Tubulin Polymerization Inhibition by Related Imidazole Derivatives

| Compound Class | Target Site | Cellular Effect | Example IC50 (Tubulin Polymerization) |

|---|---|---|---|

| Benzimidazole derivatives | Colchicine Binding Site | G2/M phase arrest, apoptosis. nih.gov | 5.05 µM (Compound 7n). nih.gov |

| Imidazoloquinoxalines | Colchicine Binding Site | G2/M phase arrest, induced apoptosis. doaj.orgthieme-connect.com | Data favors binding but specific IC50 not listed. doaj.org |

| Triazole/Imidazopyridine Hybrids | Colchicine Binding Site | G2/M phase arrest, induced apoptosis. encyclopedia.pub | 1.00 µM and 1.67 µM. encyclopedia.pub |

Elucidation of Molecular Pathways and Intracellular Targets Modulated by this compound

The primary intracellular target identified for the compound this compound is the neurokinin-3 receptor (NK3R). This compound has been characterized as an antagonist of the NK3 receptor, with a demonstrated inhibitory concentration (IC50) of 106 nM. As an antagonist, it works by blocking the action of the endogenous ligand, neurokinin B (NKB). patsnap.com

The NK3 receptor is a member of the tachykinin receptor family, which are G-protein-coupled receptors (GPCRs). patsnap.comnih.gov Specifically, the NK3 receptor couples to Gq proteins. nih.gov The binding of the endogenous agonist NKB to the NK3 receptor typically initiates a cascade of intracellular events. patsnap.com This signaling pathway involves the activation of phospholipase C, which leads to the generation of inositol (B14025) phosphates and diacylglycerol, ultimately resulting in an increase in intracellular calcium and the activation of protein kinase C. nih.gov

By acting as an antagonist, this compound prevents the binding of NKB to the NK3 receptor, thereby inhibiting this downstream signaling cascade. patsnap.com This modulation of the NKB/NK3R signaling pathway has significant physiological effects. The NKB/NK3R system is known to be a critical regulator of gonadotropin-releasing hormone (GnRH) secretion from the hypothalamus. nih.gov Therefore, by antagonizing the NK3 receptor, this compound can influence the hypothalamic-pituitary-gonadal axis. nih.govresearchgate.net

The molecular interactions of this compound with the NK3 receptor are expected to occur within the ligand-binding pocket of the receptor. Although the precise binding mode for this specific compound has not been detailed in the available literature, studies on other NK3 receptor antagonists and the receptor's structure provide insights. The binding of ligands to GPCRs like the NK3 receptor typically involves interactions with specific amino acid residues within the transmembrane domains. nih.gov

The modulation of the NK3R pathway by antagonists has been a focal point of research for various therapeutic applications. For instance, blocking this pathway has shown efficacy in reducing the frequency and severity of vasomotor symptoms (hot flashes) in menopausal women. nih.govwomensmentalhealth.org Furthermore, the role of NK3R signaling in neuropsychiatric and reproductive disorders is an active area of investigation. patsnap.comnih.gov Recent studies have also explored the role of NK3R signaling in the pathophysiology of bipolar disorder, where its inhibition showed potential therapeutic effects by reversing oxidative stress-induced damage via the BDNF signaling pathway in the hippocampus. syncsci.com

Table 1: In Vitro Activity of this compound

| Compound Name | Target | Assay Type | Potency (IC50) |

|---|---|---|---|

| This compound | Neurokinin 3 Receptor (NK3R) | Inhibition of agonist-induced activity | 106 nM |

Development and Application of this compound as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways, in a controlled manner. mskcc.org The development of a chemical probe requires a molecule to have high potency and selectivity for its intended target, along with well-characterized activity in cellular or organismal systems. mskcc.org

Given that this compound is a potent antagonist of the NK3 receptor, it possesses the fundamental characteristic of a potential chemical probe for studying the biology of this receptor. Its defined mechanism of action—blocking NKB signaling—allows for the specific interrogation of NK3R-dependent pathways.

The development of this compound into a chemical probe would involve several steps. First, extensive selectivity profiling against other tachykinin receptors (NK1 and NK2) and a broader panel of GPCRs and other protein targets would be necessary to confirm its specificity for the NK3 receptor. nih.gov High selectivity is crucial for a chemical probe to ensure that its observed biological effects can be confidently attributed to the modulation of the intended target.

Once selectivity is established, the compound could be modified to create tool compounds for various biological applications. mskcc.org For example:

Fluorescently Labeled Probes: By attaching a fluorescent tag to this compound, the resulting probe could be used in techniques like fluorescence microscopy and flow cytometry to visualize the localization and trafficking of NK3 receptors in cells and tissues.

Biotinylated or Affinity-Based Probes: The addition of a biotin (B1667282) tag or another affinity handle would enable the use of this molecule in pull-down assays coupled with mass spectrometry. This would allow for the identification of the NK3 receptor's binding partners and the characterization of the protein complexes it forms within the cell.

Radiolabeled Probes: A radiolabeled version of the compound could be developed for use in positron emission tomography (PET) imaging to study the distribution and density of NK3 receptors in the brain and other organs in living organisms.

The application of such chemical probes derived from this compound would be valuable for elucidating the precise roles of the NK3 receptor in various physiological and pathological processes. For instance, these tools could be used to study the neurocircuitry of GnRH regulation, the mechanisms underlying menopausal hot flashes, and the involvement of NK3R in psychiatric conditions. nih.govnih.govsyncsci.com While the potential for developing this compound into a chemical probe is significant based on its known activity, there is currently no published research detailing its development or application for this purpose.

Advanced Applications and Materials Science Perspectives of 3 5 Bromopyridin 2 Yl 1h Imidazol 2 One and Analogues

Coordination Chemistry and Metal Complexation Studies

The presence of multiple nitrogen and oxygen donor atoms in the 3-(5-bromopyridin-2-yl)-1H-imidazol-2-one scaffold allows for diverse coordination behaviors with various metal ions. This has led to significant exploration of its role in constructing complex supramolecular structures.

The design and synthesis of ligands are fundamental to the development of Metal-Organic Frameworks (MOFs) and coordination polymers with desired topologies and properties. Ligands derived from N-heterocyclic compounds, such as those incorporating imidazole (B134444) and pyridine (B92270) moieties, are extensively used due to their robust coordination with metal centers. mdpi.com The title compound serves as an excellent example of a ligand precursor, offering multiple binding sites that can lead to the formation of multidimensional networks. rsc.org

The synthesis strategy often involves "one-pot" solvothermal or hydrothermal reactions where the ligand and a metal salt are combined in a suitable solvent and heated. mdpi.comnih.gov This approach allows for the in-situ assembly of complex structures. The imidazole and pyridine rings can act as struts or linkers, connecting metal ions or metal clusters into extended frameworks. The resulting MOFs often exhibit high porosity and surface area, which are crucial for applications in gas storage and separation. mdpi.com For instance, MOFs constructed from imidazole-based linkers have demonstrated significant CO2 adsorption capacities. mdpi.com The choice of metal ion and the specific geometry of the ligand are critical in determining the final structure and properties of the MOF. mdpi.comfrontiersin.org

Below is a table summarizing examples of imidazole and pyridine-based ligands used in the synthesis of MOFs, illustrating the versatility of these heterocyclic systems.

| Ligand | Metal Ion(s) | Resulting Framework Type | Key Feature/Application |

| 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) | Cu(II), Cr(III), Al(III) | 3D MOF | CO2 Adsorption mdpi.com |

| Tris(4-(1H-imidazol-1-yl)phenyl)amine (TIPA) | Cd(II), Ni(II) | 3D Networks | Fluorescent sensing of nitroaromatics nih.gov |

| 1,1,2,2-Tetrakis[4-(4-carboxyphenyl)-1H-pyrazol-1-yl]ethane | Cu(II), Cd(II), Zn(II) | 3D MOF | Flexible structure with gating behavior rsc.org |

| 3,5-dimethyl-1,2,4-triazole | Cu(II) | 3D MOF | Antibacterial properties frontiersin.org |

Metal complexes incorporating ligands analogous to this compound often exhibit interesting photophysical and luminescent properties. nih.gov The emission characteristics of these complexes are highly dependent on the nature of the metal ion, the ligand structure, and the coordination environment. nih.govrsc.org Complexes with d¹⁰ metal ions like Zn(II) and Cd(II), as well as Cu(I), are particularly known for their luminescence. nih.gov

Research on heterobimetallic Cu(I)-Ag(I) complexes with a 2-(6-bromo-2-pyridyl)-1H-imidazo[4,5-f] nih.govresearchgate.netphenanthroline ligand, an analogue of the title compound, reveals enhanced luminescence compared to their homonuclear counterparts. rsc.org These complexes display dual emission bands, which are attributed to triplet ligand-ligand, metal-to-ligand, and intra-ligand charge transfer transitions. rsc.org The environment, such as solvent polarity, can also significantly influence the photophysical properties, affecting Stokes shifts and emission intensities. nih.gov

The luminescent properties of such complexes make them suitable for applications in chemical sensing, bioimaging, and as emissive materials in optoelectronic devices. nih.govmdpi.com The table below summarizes the photophysical data for selected metal complexes with related N-heterocyclic ligands.

| Complex Type | Emission Maxima (nm) | Origin of Luminescence | Reference |

| Heteronuclear Cu(I)-Ag(I) with bromo-pyridyl-imidazo-phenanthroline | 501 and 601 | ³(LL + ML + IL)CT Transitions | rsc.org |

| Cd(II) with Tris(4-(1H-imidazol-1-yl)phenyl)amine (TIPA) | ~400 | Ligand-based fluorescence | nih.gov |

| Zn(II) with terpyridine-based ligands | Varies with solvent | Charge Transfer | nih.gov |

| Ru(II) with pentaarylcyclopentadienyl-hydrotris(indazolyl)borate | Weak emission | Ruthenium-based charge transfer | rsc.org |

Potential as Catalysts or Precursors in Organic Synthesis

The structural motifs present in this compound and its derivatives suggest their potential utility in catalysis. Metal-organic frameworks derived from similar N-heterocyclic ligands have been shown to act as effective heterogeneous catalysts. For example, copper-based MOFs (Cu-MOFs) have demonstrated catalytic activity in three-component reactions for the synthesis of imidazo[1,2-a]pyridines. beilstein-journals.org The porous nature of MOFs allows for reactant access to the active metal sites within the framework.

Furthermore, the imidazolidin-2-one core of the title compound is a key structural feature in many organic molecules, and its synthesis often involves metal-catalyzed reactions. mdpi.com Methodologies like gold(I)-catalyzed cyclization and iron-catalyzed aminooxygenation have been developed for constructing this scaffold. mdpi.com This indicates that this compound could serve as a precursor or a building block in the synthesis of more complex organic molecules, potentially leveraging the bromine atom for further functionalization through cross-coupling reactions. The imidazole scaffold itself is known for its ability to form N-heterocyclic carbenes (NHCs), which are powerful ligands in homogeneous catalysis.

Exploration of Optoelectronic and Other Functional Material Properties

Imidazole-based compounds have garnered significant attention for their applications in optoelectronic devices, particularly in Organic Light-Emitting Diodes (OLEDs). researchgate.net The electronic properties of molecules containing the imidazole core can be tuned by modifying substituents, leading to materials with specific absorption and emission characteristics. For example, a D-π-A (donor-pi-acceptor) compound featuring a diphenyl-imidazole moiety, (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile, has been used to create OLEDs with tunable emission from warm white to green and greenish-blue by treating the material with acid or heat. researchgate.net

Theoretical studies on 2,4,5-triphenyl-imidazole derivatives have also explored their potential as dye sensitizers in solar cells, indicating that the electronic energy levels (HOMO and LUMO) can be adjusted by altering donor and acceptor groups on the imidazole framework. chemsociety.org.ng The this compound structure, with its electron-withdrawing bromopyridine group and imidazolone (B8795221) core, possesses an electronic framework that could be exploited for such applications. The combination of these heterocyclic rings may lead to materials with interesting charge transport properties, making them candidates for use as host materials or emitters in optoelectronic devices. Further research into the thin-film properties and energy levels of this compound and its derivatives could unveil novel functional materials. rsc.org

Future Research Directions and Concluding Perspectives on 3 5 Bromopyridin 2 Yl 1h Imidazol 2 One

Integration of Artificial Intelligence and Machine Learning in Compound Design, Synthesis, and Mechanistic Prediction

The convergence of artificial intelligence (AI) and chemistry offers a transformative approach to the study of compounds like 3-(5-bromopyridin-2-yl)-1H-imidazol-2-one. researchgate.net Machine learning (ML) algorithms can be trained on large datasets of known chemical reactions and biological activities to predict the properties of novel molecules, optimize synthetic routes, and even propose new drug candidates. nih.govnih.gov

For this compound, AI can be instrumental in several key areas:

De Novo Design: Generative AI models can design novel derivatives with potentially enhanced biological activity and improved pharmacokinetic profiles. researchgate.netnih.gov These models can explore a vast chemical space to identify molecules with a higher probability of interacting with specific biological targets. chemrxiv.org

Synthesis Prediction: AI-powered retrosynthesis tools can propose efficient and sustainable synthetic pathways. researchgate.net This is particularly valuable for complex heterocyclic structures where traditional synthetic planning can be challenging.

Mechanism of Action Prediction: By analyzing the structural features of this compound and comparing them to compounds with known mechanisms, ML models can predict its likely biological targets and modes of action. nih.govmdpi.com This can significantly accelerate the initial stages of drug discovery.

Below is a table summarizing potential AI/ML applications:

| Application Area | Specific Task | Potential Impact |

| Compound Design | Generation of novel analogues | Accelerated discovery of potent and selective compounds |

| Synthesis Planning | Retrosynthetic analysis and reaction condition optimization | More efficient and sustainable chemical synthesis |

| Mechanistic Insight | Prediction of biological targets and binding affinities | Faster elucidation of the compound's mechanism of action |

Exploration of Novel Biological Targets and Mechanistic Paradigms

The pyridine-imidazolone scaffold is a "privileged" structure in medicinal chemistry, appearing in compounds targeting a wide range of biological entities. For instance, similar structures, such as 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-ones, have been identified as inhibitors of the insulin-like growth factor 1-receptor (IGF-1R), a target in cancer therapy. scienceopen.comnih.gov This suggests that this compound could also exhibit activity against protein kinases, a major class of drug targets. semanticscholar.org

Future research should focus on screening this compound and its derivatives against a diverse panel of biological targets. Key areas of interest include:

Kinase Inhibition: Given the prevalence of pyridine (B92270) and imidazole (B134444) motifs in kinase inhibitors, a comprehensive kinase screen is warranted. semanticscholar.org

Anticancer Activity: The cytotoxic effects of this compound could be evaluated against various cancer cell lines, building on findings for related diaryl-3H-imidazo[4,5-b]pyridine derivatives. nih.gov

Antimicrobial Potential: Heterocyclic compounds are a rich source of antimicrobial agents. scirp.org The activity of this compound against a panel of bacteria and fungi should be investigated.

The following table outlines potential biological targets for investigation:

| Target Class | Specific Examples | Therapeutic Area |

| Protein Kinases | IGF-1R, EGFR, VEGFR | Oncology |

| Enzymes | Cyclooxygenases (COX) | Anti-inflammatory |

| Microbial Targets | Bacterial and fungal proteins | Infectious Diseases |

Continued Development of Sustainable and Efficient Synthetic Methodologies

The synthesis of complex heterocycles like this compound often involves multi-step processes that can be resource-intensive. wjbphs.com The principles of green chemistry aim to address these challenges by developing more environmentally friendly and efficient synthetic methods. researchgate.netnih.govnih.gov

Future synthetic research should prioritize:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of imidazole and pyridine derivatives. chemijournal.com

Catalyst-Free and Solvent-Free Reactions: Developing reactions that proceed without the need for catalysts or in the absence of volatile organic solvents is a key goal of sustainable chemistry. researchgate.net The use of alternative solvents like water can also be explored. nih.gov

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel can improve efficiency and reduce waste. acs.org

A summary of sustainable synthetic approaches is provided in the table below:

| Synthetic Approach | Key Advantages |

| Microwave-assisted synthesis | Reduced reaction times, higher yields |

| Solvent-free reactions | Minimized waste and environmental impact |

| One-pot multicomponent reactions | Increased efficiency, atom economy |

Challenges and Opportunities in the Comprehensive Study of Complex Heterocyclic Compounds

The study of complex heterocyclic compounds like this compound presents both challenges and opportunities.

Challenges:

Synthesis: The regioselective functionalization of pyridine rings, particularly at the meta-position, can be difficult to achieve. researchgate.netinnovations-report.com The synthesis of substituted imidazolones also requires careful control of reaction conditions. acs.org

Characterization: Unambiguous structural elucidation of complex heterocycles requires a combination of advanced analytical techniques.

Understanding Structure-Activity Relationships (SAR): Elucidating how small structural changes impact biological activity can be a complex and iterative process.

Opportunities:

Novel Biological Activity: The unique combination of chemical features in this compound may lead to the discovery of novel biological activities and mechanisms of action.

Development of New Synthetic Methods: The challenges associated with synthesizing this and related compounds can drive the development of new and innovative synthetic methodologies. benthamdirect.com

Interdisciplinary Collaboration: The comprehensive study of such molecules necessitates collaboration between synthetic chemists, computational chemists, and biologists.

The table below highlights the key challenges and opportunities:

| Aspect | Challenges | Opportunities |

| Synthesis | Regioselectivity, multi-step procedures | Development of novel synthetic methods |

| Biological Evaluation | Identifying specific targets | Discovery of new therapeutic agents |

| Structure-Activity Relationship | Complexity of molecular interactions | Rational design of more potent compounds |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.